molecular formula C28H48N2 B1239307 Buxamine A CAS No. 36127-40-9

Buxamine A

Cat. No. B1239307
CAS RN: 36127-40-9
M. Wt: 412.7 g/mol
InChI Key: ZUILVKYUNYJWMV-JTRBZCFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buxamine A is a steroid alkaloid. It has a role as a metabolite.

Scientific Research Applications

Phytochemical Studies

Buxamine A, a compound derived from Buxus species, has been a subject of interest in phytochemical research. Studies have focused on isolating and elucidating the structures of various steroidal alkaloids, including Buxamine A, from different Buxus species. For instance, research on Buxus sempervirens roots led to the isolation of steroidal alkaloids with phytotoxic activity, highlighting the potential of these compounds in plant-based bioactivity studies (Atta-ur-rahman et al., 1997).

Chemical Characterization

The detailed chemical characterization of Buxamine A and related alkaloids has been a significant area of research. Studies have focused on identifying the unique structural features of these alkaloids, including their tetracyclic carbon ring systems and specific functional groups, which are critical for understanding their biological activities (D. Stauffacher, 1964).

Biological Activities

Research has also explored the diverse biological activities of Buxamine A and related compounds. For example, studies on Buxus hyrcana revealed that its alkaloids exhibit moderate enzyme inhibitory, anti-fungal, and anti-leishmanial activities. These findings suggest potential therapeutic applications in treating fungal infections and leishmaniasis (A. Ata et al., 2010).

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of Buxus sempervirens extracts on various cancer cell lines. The hydroalcoholic extract was found to inhibit cell proliferation and promote autophagic flow, suggesting potential applications in cancer therapy (A. Volpe et al., 2023).

Antiprotozoal Activity

Buxus sempervirens has also been used in traditional medicine for treating malaria. Research supports its antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. This further underscores the potential of Buxamine A and related compounds in developing new antimalarial treatments (J. B. Althaus et al., 2014).

properties

CAS RN

36127-40-9

Product Name

Buxamine A

Molecular Formula

C28H48N2

Molecular Weight

412.7 g/mol

IUPAC Name

(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine

InChI

InChI=1S/C28H48N2/c1-19(29(6)7)22-15-17-28(5)24-12-11-23-20(18-21(24)14-16-27(22,28)4)10-13-25(30(8)9)26(23,2)3/h14,18-19,22-25H,10-13,15-17H2,1-9H3/t19-,22+,23+,24+,25-,27+,28-/m0/s1

InChI Key

ZUILVKYUNYJWMV-JTRBZCFYSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N(C)C

SMILES

CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N(C)C

Canonical SMILES

CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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